1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a thiophene ring, a piperidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
Related compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Related compounds have been known to produce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling and sulfonation processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties
Comparison with Similar Compounds
1-(4-(Thiophen-2-yl)phenyl)ethanone: Shares the thiophene and ethanone moieties but lacks the piperidine and sulfonyl groups.
2-Phenyl-1-(piperidin-1-yl)ethanone: Contains the piperidine and ethanone moieties but lacks the thiophene and sulfonyl groups.
Uniqueness: 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the combination of the thiophene, piperidine, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable compound for research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-4-6-16(7-5-14)23(20,21)18-10-8-15(9-11-18)17-3-2-12-22-17/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWNFVWOYAYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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